Cas no 1011405-13-2 (potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate)

potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Potassium 4-(5-Sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
- potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
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- Inchi: 1S/C9H6N2O2S3.K.H/c12-7(13)5-1-3-6(4-2-5)11-9(15)16-8(14)10-11;;/h1-4H,(H,10,14)(H,12,13);;
- InChI Key: PXQIBGBHHBFNRK-UHFFFAOYSA-N
- SMILES: S=C1SC(=S)NN1C1C=CC(C(=O)O)=CC=1.[KH]
Computed Properties
- Exact Mass: 307.915022g/mol
- Monoisotopic Mass: 307.915022g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 345
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 308.4g/mol
- Topological Polar Surface Area: 145Ų
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM475020-250mg |
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate |
1011405-13-2 | 95%+ | 250mg |
$140 | 2023-02-19 | |
1PlusChem | 1P019IUN-100mg |
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate |
1011405-13-2 | 95% | 100mg |
$134.00 | 2025-03-03 | |
A2B Chem LLC | AV23151-100mg |
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate |
1011405-13-2 | 95% | 100mg |
$105.00 | 2024-04-20 | |
A2B Chem LLC | AV23151-500mg |
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate |
1011405-13-2 | 95% | 500mg |
$220.00 | 2024-04-20 | |
A2B Chem LLC | AV23151-1g |
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate |
1011405-13-2 | 95% | 1g |
$305.00 | 2024-04-20 | |
1PlusChem | 1P019IUN-1g |
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate |
1011405-13-2 | 95% | 1g |
$362.00 | 2025-03-03 | |
A2B Chem LLC | AV23151-50mg |
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate |
1011405-13-2 | 95% | 50mg |
$80.00 | 2024-04-20 | |
A2B Chem LLC | AV23151-5g |
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate |
1011405-13-2 | 95% | 5g |
$818.00 | 2024-04-20 | |
TRC | P992770-500mg |
Potassium 4-(5-Sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate |
1011405-13-2 | 500mg |
$ 320.00 | 2022-06-03 | ||
Chemenu | CM475020-1g |
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate |
1011405-13-2 | 95%+ | 1g |
$340 | 2023-02-19 |
potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate Related Literature
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
Additional information on potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
Comprehensive Analysis of Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate (CAS No. 1011405-13-2)
The compound potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate (CAS No. 1011405-13-2) is a sulfur-containing heterocyclic derivative with significant potential in pharmaceutical and material science applications. Its unique molecular structure, featuring a thiadiazole ring and a benzoate moiety, makes it a subject of interest for researchers exploring bioactive molecules and functional materials. This article delves into its properties, synthesis, and emerging applications, aligning with current trends in green chemistry and drug discovery.
One of the most searched questions in AI-driven research platforms is: "What are the applications of sulfur-rich compounds in medicine?" The answer lies in compounds like potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate, which exhibit antioxidant and anti-inflammatory properties. Recent studies highlight its role in modulating cellular redox balance, a hot topic in age-related diseases and cancer research. Its thiol and thione groups contribute to its reactivity, enabling interactions with biological targets such as enzymes and receptors.
From a synthetic chemistry perspective, this compound is synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by potassium salt formation. The process aligns with the growing demand for sustainable synthesis methods, as researchers seek to minimize toxic byproducts. Its water solubility, attributed to the potassium carboxylate group, enhances its utility in aqueous formulations, a key consideration for drug delivery systems.
In the realm of material science, CAS No. 1011405-13-2 is investigated for its chelating properties, particularly in metal-organic frameworks (MOFs). Users searching for "sulfur-based ligands for MOFs" will find this compound relevant due to its ability to coordinate with transition metals, enabling applications in catalysis and sensing. Its conjugated system also suggests potential in organic electronics, such as conductive polymers.
Another trending topic is "natural vs. synthetic antioxidants." While natural antioxidants dominate consumer markets, synthetic variants like potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate offer tunable properties and higher stability. Its radical scavenging activity is comparable to vitamin E analogs, making it a candidate for cosmetic preservatives and food additives—addressing FAQs like "How do synthetic antioxidants work?"
Regulatory and safety assessments of this compound are ongoing, with preliminary data suggesting low acute toxicity. Its degradation pathways under environmental conditions are also under scrutiny, reflecting the public's concern over persistent organic pollutants. Researchers emphasize its biodegradability, a critical factor in green chemistry initiatives.
In summary, potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate (CAS No. 1011405-13-2) bridges pharmaceutical innovation and advanced materials. Its multifaceted applications—from drug design to MOF engineering—position it as a compound of high relevance in contemporary scientific discourse. Future research may explore its structure-activity relationships and industrial scalability, answering queries like "Can sulfur heterocycles replace traditional drug scaffolds?"
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